molecular formula C14H12N4 B11221690 2-Cyclopropyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

2-Cyclopropyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11221690
M. Wt: 236.27 g/mol
InChI Key: SWRUFIORXBBYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CYCLOPROPYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with cyclopropyl and phenyl substituents at specific positions, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPROPYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a catalyst-free, additive-free, and eco-friendly method using microwave irradiation has been established. This method involves the use of enaminonitriles and benzohydrazides, leading to the formation of the target compound in a short reaction time with good yields .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve multicomponent reactions, which are efficient and scalable. These reactions typically use aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal as starting materials. The reactions are carried out under controlled conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-CYCLOPROPYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

2-CYCLOPROPYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-CYCLOPROPYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

2-CYCLOPROPYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substituents and the resulting biological activities. While similar compounds like pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine also exhibit biological activities, the presence of the cyclopropyl and phenyl groups in 2-CYCLOPROPYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE contributes to its distinct chemical properties and potential therapeutic applications .

Properties

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

2-cyclopropyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H12N4/c1-2-4-10(5-3-1)12-8-9-15-14-16-13(11-6-7-11)17-18(12)14/h1-5,8-9,11H,6-7H2

InChI Key

SWRUFIORXBBYGT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C(=CC=NC3=N2)C4=CC=CC=C4

Origin of Product

United States

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